molecular formula C24H26N4O3S B2519468 5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide CAS No. 902505-23-1

5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide

Cat. No.: B2519468
CAS No.: 902505-23-1
M. Wt: 450.56
InChI Key: QWDNPJGBIHWFGK-UHFFFAOYSA-N
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Description

The compound “5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide” is a complex organic molecule with the molecular formula C22H29N5O4S . It has an average mass of 459.562 Da .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of novel compounds derived from structures similar to the given chemical, exploring their potential as anti-inflammatory and analgesic agents. One study detailed the synthesis of a series of compounds, including ones with structural features reminiscent of the queried compound, demonstrating significant COX-2 inhibition and analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Medicinal Chemistry Applications

Several papers have explored the synthesis of derivatives with potential biological activities. For instance, the creation of novel Chromone-Pyrimidine coupled derivatives has been reported, showcasing significant in vitro antifungal and antibacterial activity, indicating the chemical compound's relevance in developing antimicrobial agents (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, K. S. Karnik, A. P. Nikalje, 2018).

Antimicrobial and Anticonvulsant Activity

Research into the synthesis of pyrimidine derivatives, including structures similar to the specified compound, has shown promising antimicrobial and anticonvulsant activities. This highlights the compound's potential in the development of new therapeutic agents (H. Severina, Olga O. Skupa, N. Voloshchuk, M. Suleiman, V. Georgiyants, 2019).

Synthesis Techniques

Innovative synthesis techniques have been applied to create derivatives of the compound , providing new pathways for chemical synthesis and functionalization of pyrimidine derivatives. This includes the use of ionic liquids as a medium for synthesis, offering a more environmentally friendly and efficient approach to chemical synthesis (A. P. Nikalje, S. Tiwari, Julio A Seijas Vazquez, M. Vázquez-Tato, 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide' involves the condensation of 4-methylbenzylamine with 5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanoic acid, followed by cyclization and subsequent acylation to form the final product.", "Starting Materials": [ "4-methylbenzylamine", "5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanoic acid" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzylamine with 5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form an amide intermediate.", "Step 2: Cyclization of the amide intermediate by treatment with trifluoroacetic acid (TFA) to form the pyrimidoindole ring system.", "Step 3: Acylation of the pyrimidoindole ring system with pentanoyl chloride in the presence of a base such as triethylamine (TEA) to form the final product." ] }

CAS No.

902505-23-1

Molecular Formula

C24H26N4O3S

Molecular Weight

450.56

IUPAC Name

5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methylphenyl)methyl]pentanamide

InChI

InChI=1S/C24H26N4O3S/c1-15-6-8-16(9-7-15)14-25-20(29)5-3-4-12-28-23(30)22-21(27-24(28)32)18-13-17(31-2)10-11-19(18)26-22/h6-11,13,26H,3-5,12,14H2,1-2H3,(H,25,29)(H,27,32)

InChI Key

QWDNPJGBIHWFGK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=C(C4=C(N3)C=CC(=C4)OC)NC2=S

solubility

not available

Origin of Product

United States

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